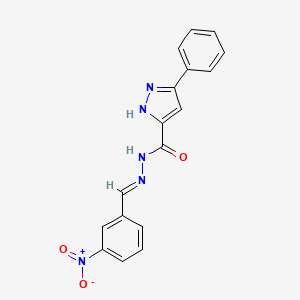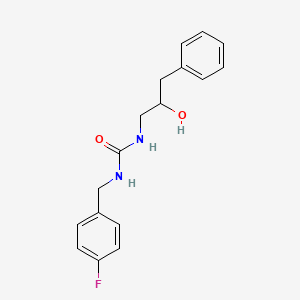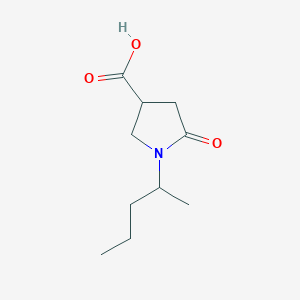![molecular formula C24H20Cl2N2OS B2574756 2-[(Benzylsulfanyl)méthyl]-6,8-dichloro-3-(2,6-diméthylphényl)-3,4-dihydroquinazolin-4-one CAS No. 338957-47-4](/img/structure/B2574756.png)
2-[(Benzylsulfanyl)méthyl]-6,8-dichloro-3-(2,6-diméthylphényl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H20Cl2N2OS and its molecular weight is 455.4. The purity is usually 95%.
BenchChem offers high-quality 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Synthèse d'agents thérapeutiques potentiels
La complexité structurale de ce composé, en particulier la présence d'un noyau quinazolinone, est indicative d'une activité biologique potentielle. Les quinazolinones sont connues pour leurs propriétés pharmacologiques, notamment leurs activités antipaludiques, antibactériennes et anticancéreuses . Le groupe benzylsulfanyl pourrait être utilisé dans la conception de médicaments pour augmenter les interactions moléculaires avec les cibles biologiques, conduisant potentiellement au développement de nouveaux agents thérapeutiques.
Science des matériaux : Synthèse de polymères avancés
En science des matériaux, les groupes benzylsulfanyl et dichloro pourraient être utilisés pour créer des polymères avancés. Ces groupes fonctionnels peuvent servir de points de liaison pour la polymérisation, conduisant à des matériaux aux propriétés uniques telles qu'une stabilité thermique accrue ou une conductivité électrique, ce qui pourrait être précieux dans la production de plastiques haute performance ou de composants électroniques .
Chimie agricole : Développement d'agrochimique
Les groupes dichloro et diméthylphényl suggèrent que ce composé pourrait servir de précurseur dans la synthèse d'agrochimique. Ces groupes se retrouvent souvent dans les herbicides et les insecticides. Des recherches sur l'activité du composé en milieu agricole pourraient conduire au développement de nouveaux produits de protection des plantes plus efficaces .
Sciences de l'environnement : Études sur la dégradation des polluants
Les composés contenant des groupes benzylsulfanyl ont montré un potentiel dans la catalyse de la dégradation des polluants environnementaux. Ce composé pourrait être étudié pour son efficacité dans la dégradation des polluants organiques persistants dans l'eau ou le sol, contribuant ainsi aux efforts de dépollution environnementale .
Chimie analytique : Applications chromatographiques
La structure unique du composé pourrait être exploitée en chimie analytique pour des applications chromatographiques. Il pourrait être utilisé pour modifier les phases stationnaires dans les colonnes chromatographiques, améliorant potentiellement la séparation de mélanges complexes ou améliorant la détection d'analytes spécifiques .
Biochimie : Études d'inhibition enzymatique
Compte tenu de la présence d'une fraction dihydroquinazolinone, ce composé pourrait être étudié pour son rôle potentiel d'inhibiteur enzymatique. Ces inhibiteurs sont des outils précieux en biochimie pour étudier les mécanismes enzymatiques et pour le développement de médicaments ciblant des voies métaboliques spécifiques .
Propriétés
IUPAC Name |
2-(benzylsulfanylmethyl)-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c1-15-7-6-8-16(2)23(15)28-21(14-30-13-17-9-4-3-5-10-17)27-22-19(24(28)29)11-18(25)12-20(22)26/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISLFYISEGUMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2574673.png)
![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2574674.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2574679.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2574680.png)


![5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2574689.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)
![6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B2574691.png)


![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide](/img/structure/B2574694.png)

